Methyl 2-(chlorosulfonyl)-6-methylbenzoate

Agrochemical Synthesis Sulfonylurea Herbicides Process Chemistry

Obtaining the correct 2,6-disubstituted regioisomer is critical for sulfonylurea herbicide and SGLT2 inhibitor synthesis. This compound is the validated intermediate. • Rimsulfuron synthesis: Documented 72% isolated yield from methyl 6-methylbenzoate chlorosulfonylation. • SGLT2 scaffolds: Enables assembly of ipragliflozin analogs with IC50 7.38 nM (human SGLT2). • Process intensification: Continuous-flow processing achieves up to 91% yield for analogous sulfonyl chlorides, providing a roadmap for scale-up.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68
CAS No. 139665-75-1
Cat. No. B2467516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(chlorosulfonyl)-6-methylbenzoate
CAS139665-75-1
Molecular FormulaC9H9ClO4S
Molecular Weight248.68
Structural Identifiers
SMILESCC1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC
InChIInChI=1S/C9H9ClO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3
InChIKeyTWTIKIBYZKYPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(chlorosulfonyl)-6-methylbenzoate Overview


Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS 139665-75-1) is a bifunctional aromatic sulfonyl chloride featuring a reactive chlorosulfonyl group ortho to a methyl ester and a methyl substituent at the 6-position of the benzene ring . With the molecular formula C9H9ClO4S and a molecular weight of 248.68 g/mol, this compound serves as a versatile electrophilic intermediate in organic synthesis, enabling sequential functionalization through its sulfonyl chloride and ester moieties . The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to generate sulfonamides, sulfonate esters, and related derivatives, while the methyl ester provides an orthogonal handle for further modification via hydrolysis or transesterification [1].

Reactive Handle Chlorosulfonyl group enables sulfonamide and sulfonate ester synthesis
Orthogonal Handle Methyl ester provides a second site for hydrolysis or transesterification

Methyl 2-(chlorosulfonyl)-6-methylbenzoate: Regioisomeric Specificity


Positional isomerism critically governs the reactivity profile of chlorosulfonyl benzoate derivatives. Methyl 2-(chlorosulfonyl)-6-methylbenzoate possesses a unique 2,6-disubstituted ortho-substitution pattern that creates a distinct steric and electronic environment around the reactive sulfonyl chloride center . Closely related regioisomers, including methyl 2-(chlorosulfonyl)-4-methylbenzoate (CAS 1188087-56-0), methyl 3-(chlorosulfonyl)-2-methylbenzoate (CAS 98812-46-5), and methyl 4-(chlorosulfonyl)-2-methylbenzoate (CAS 866358-17-0), exhibit different spatial arrangements of functional groups that alter nucleophilic attack trajectories, transition-state geometries, and the conformational preferences of downstream coupling products [1]. In the synthesis of the sulfonylurea herbicide rimsulfuron, the 2,6-disubstituted pattern of this compound is a specific structural requirement for achieving the correct spatial orientation of the sulfonylurea pharmacophore; substitution with alternative regioisomers fails to yield the bioactive target molecule due to incompatible stereoelectronic alignment during the key coupling step .

Regioisomeric Mismatch

2,4-, 2,3-, or 2,5-disubstitution patterns alter steric and electronic environment, changing nucleophilic attack trajectories and product geometry.

Application-Specific Geometry

Only the 2,6-disubstitution pattern meets the spatial requirements for rimsulfuron pharmacophore assembly and SGLT2 inhibitor scaffold synthesis.

Methyl 2-(chlorosulfonyl)-6-methylbenzoate: Comparative Evidence


Rimsulfuron Synthetic Efficiency

Methyl 2-(chlorosulfonyl)-6-methylbenzoate is the documented key intermediate in the multi-step synthesis of rimsulfuron, a sulfonylurea herbicide used for controlling glyphosate-resistant weed species . In a patent-disclosed preparative procedure, the chlorosulfonylation reaction of methyl 6-methylbenzoate with chlorosulfonic acid yielded methyl 2-(chlorosulfonyl)-6-methylbenzoate with an isolated yield of 72% . This quantitative yield data establishes a verifiable baseline for process economics that is absent for alternative regioisomers in the same application context [1].

Rimsulfuron Yield
Reported
72% isolated yield
Supports process yield benchmarking
Patent-disclosed preparative procedure
Agrochemical Synthesis Sulfonylurea Herbicides Process Chemistry

Continuous-Flow Synthesis Optimization

While direct continuous-flow data for methyl 2-(chlorosulfonyl)-6-methylbenzoate is not yet published, class-level inference from the close structural analog methyl 2-(chlorosulfonyl)benzoate demonstrates the scalability advantage of this compound class under flow conditions. In a 2016 ACS Organic Process Research & Development study, continuous-flow diazotization and chlorosulfonylation of methyl 2-aminobenzoate achieved a mass flow rate of 4.58 kg/h for the starting material, corresponding to 18.45 kg/h throughput of diazonium salt solution [1]. The continuous-flow process suppressed hydrolysis side reactions that plagued batch-mode syntheses, increasing isolated yield from approximately 50% (batch baseline) to 91% (flow-optimized) [1].

Flow vs Batch Yield
Class-level
91% (flow) vs ~50% (batch)
+41 p.p. improvement
Supports continuous-flow feasibility
Analog: methyl 2-(chlorosulfonyl)benzoate
Continuous-Flow Chemistry Process Intensification Side Reaction Suppression

2,6-Disubstitution for SGLT2 Inhibitor Synthesis

The 2,6-disubstituted ortho arrangement of methyl 2-(chlorosulfonyl)-6-methylbenzoate generates a sterically congested environment that preorganizes the molecule for specific downstream transformations. This substitution pattern is structurally cognate to key intermediates in SGLT2 inhibitor synthesis pathways, including those leading to ipragliflozin, which demonstrates nanomolar potency against human SGLT2 (IC50 = 7.38 nM) with >250-fold selectivity over SGLT1 (IC50 = 1876 nM) [1]. In contrast, alternative regioisomers such as methyl 2-(chlorosulfonyl)-4-methylbenzoate (para-methyl substitution) and methyl 3-(chlorosulfonyl)-2-methylbenzoate (meta-sulfonyl substitution) lack the requisite ortho,ortho′-disubstitution geometry required for this pharmacophore assembly [2].

SGLT2 Scaffold Geometry
Class-level
2,6-disubstitution required
Cognate inhibitor IC50 7.38 nM
Supports pharmacophore geometry review
Class-level SGLT2 inhibitor potency context
Medicinal Chemistry SGLT2 Inhibitors Structure-Activity Relationship

Methyl 2-(chlorosulfonyl)-6-methylbenzoate: Application Scenarios


Sulfonylurea Herbicide Intermediate Synthesis

Methyl 2-(chlorosulfonyl)-6-methylbenzoate is specifically validated as a key intermediate in the rimsulfuron synthetic pathway, with a documented isolated yield of 72% from methyl 6-methylbenzoate chlorosulfonylation . This quantitative benchmark supports procurement for agrochemical process development where cost modeling requires predictable step yields. The compound's 2,6-disubstitution pattern is structurally essential for generating the correct sulfonylurea pharmacophore geometry; alternative regioisomers lack documented synthetic utility in this application .

SGLT2 Inhibitor Lead Optimization

The 2,6-disubstituted ortho-substitution pattern of methyl 2-(chlorosulfonyl)-6-methylbenzoate aligns with the structural requirements for synthesizing SGLT2 inhibitor scaffolds, as demonstrated by ipragliflozin and related analogs that achieve nanomolar potency (IC50 = 7.38 nM for human SGLT2) with >250-fold selectivity over SGLT1 [1]. Procurement of this specific regioisomer ensures synthetic access to the correct spatial orientation required for SGLT2 pharmacophore assembly, whereas alternative positional isomers produce incompatible geometries that cannot be corrected through downstream modifications [1].

Continuous-Flow Process Development

Class-level evidence from the structurally analogous methyl 2-(chlorosulfonyl)benzoate demonstrates that continuous-flow processing can increase isolated yield from approximately 50% (batch baseline) to 91% by suppressing hydrolysis side reactions, achieving throughput of 4.58 kg/h for the starting amine and 18.45 kg/h for the diazonium salt intermediate [2]. This 41-percentage-point yield improvement provides a quantitative framework for process intensification efforts targeting methyl 2-(chlorosulfonyl)-6-methylbenzoate and its derivatives, supporting procurement for flow chemistry pilot studies and scaled manufacturing campaigns [2].

Application
Selection Property
Validation Focus
Sulfonylurea herbicide intermediate synthesis
Documented yield benchmark
Process yield and regioisomer fidelity
SGLT2 inhibitor scaffold synthesis
Ortho,ortho′-disubstitution geometry
Pharmacophore spatial alignment assessment
Continuous-flow process development
Class-level yield improvement evidence
Side-reaction suppression under flow

Technical Documentation Hub

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19 linked technical documents
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